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Cat. No.: B15435696 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Trinitronaphthalene (TNN) encompasses a family of explosive chemical compounds derived

from the nitration of naphthalene. Commercially, trinitronaphthalene is often a mixture of

isomers, primarily 1,3,5-, 1,4,5-, and 1,3,8-trinitronaphthalene.[1] The specific arrangement of

the nitro groups on the naphthalene backbone significantly influences the explosive properties

of each isomer, such as detonation velocity, pressure, and sensitivity to external stimuli. These

compounds have historically been used in military applications, including as fillings for

grenades, although their use has become less common.[1] This document provides detailed

application notes, experimental protocols for the synthesis of key isomers, and a comparative

analysis of their explosive properties.

Data Presentation
The explosive properties of trinitronaphthalene isomers are summarized in the table below. The

data highlights the differences in performance and sensitivity among the isomers and the

commercially available mixture.
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Property
1,3,5-
Trinitronaphth
alene

1,4,5-
Trinitronaphth
alene

1,3,8-
Trinitronaphth
alene

Commercial
Mixture

Molecular

Formula
C₁₀H₅N₃O₆ C₁₀H₅N₃O₆ C₁₀H₅N₃O₆ C₁₀H₅N₃O₆

Molecular Weight 263.17 g/mol 263.17 g/mol 263.17 g/mol ~263.17 g/mol

Oxygen Balance -72.9% -72.9% -72.9% -100.3%[1]

Density (g/cm³)
Data not

available

Data not

available

Data not

available

Data not

available

Detonation

Velocity (km/s)

Data not

available
6.27[1]

Data not

available
6.00[1]

Detonation

Pressure (GPa)

Data not

available
19.32[1]

Data not

available

Data not

available

Impact

Sensitivity (J)

Data not

available
9.52[1]

Data not

available

Data not

available

Melting Point

(°C)

Data not

available

Data not

available

Data not

available
115[1]

Deflagration

Point (°C)

Data not

available

Data not

available

Data not

available
350[1]

Experimental Protocols
The synthesis of trinitronaphthalene isomers is a multi-step process that begins with the

nitration of naphthalene to form mononitronaphthalene, followed by further nitration to

dinitronaphthalene isomers. These dinitronaphthalene isomers are then separated and

subjected to a final nitration to yield the desired trinitronaphthalene isomers.

Safety Precautions: The synthesis of nitrated aromatic compounds is an inherently hazardous

process. These reactions are highly exothermic and can lead to runaway reactions or

explosions if not properly controlled. Appropriate personal protective equipment (PPE),
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including safety glasses, face shields, and acid-resistant gloves, must be worn at all times. All

procedures should be carried out in a well-ventilated fume hood with a blast shield.

Protocol 1: Synthesis of Dinitronaphthalene Isomers
(1,5- and 1,8-)
This protocol describes the nitration of 1-nitronaphthalene to a mixture of 1,5- and 1,8-

dinitronaphthalene.

Materials:

1-Nitronaphthalene

Concentrated Nitric Acid (HNO₃)

Concentrated Sulfuric Acid (H₂SO₄)

Ice

Water

Acetone

Procedure:

Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of

concentrated sulfuric acid in a beaker cooled in an ice bath.

In a separate flask, dissolve 1-nitronaphthalene in a minimal amount of concentrated sulfuric

acid.

Cool the 1-nitronaphthalene solution in an ice bath and slowly add the nitrating mixture

dropwise with constant stirring. The temperature should be maintained below 10 °C

throughout the addition.

After the addition is complete, continue stirring the mixture at a controlled temperature for a

specified period to ensure complete dinitration. The ratio of 1,5- to 1,8-dinitronaphthalene

can be influenced by the reaction temperature and the specific nitrating agent used.[1]
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Carefully pour the reaction mixture onto crushed ice to precipitate the crude

dinitronaphthalene mixture.

Filter the precipitate and wash it thoroughly with cold water until the washings are neutral.

The separation of 1,5- and 1,8-dinitronaphthalene can be achieved by fractional

crystallization from a suitable solvent, such as acetone. 1,5-dinitronaphthalene is less

soluble in acetone than the 1,8-isomer.[2]

Protocol 2: Synthesis of 1,3,8-Trinitronaphthalene
This protocol outlines the nitration of 1,8-dinitronaphthalene to 1,3,8-trinitronaphthalene.

Materials:

1,8-Dinitronaphthalene

Fuming Nitric Acid (HNO₃)

Concentrated Sulfuric Acid (H₂SO₄)

Ice

Water

Procedure:

Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

Slowly add 1,8-dinitronaphthalene to the nitrating mixture with vigorous stirring, while

maintaining a low temperature with an ice bath.

After the addition, the reaction mixture is stirred for several hours at a slightly elevated

temperature to complete the nitration.

The reaction mixture is then carefully poured onto ice to precipitate the crude 1,3,8-

trinitronaphthalene.
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The precipitate is filtered, washed with cold water until neutral, and then purified by

recrystallization from a suitable solvent.

Protocol 3: Synthesis of 1,3,5- and 1,4,5-
Trinitronaphthalene
This protocol describes the nitration of 1,5-dinitronaphthalene to a mixture of 1,3,5- and 1,4,5-

trinitronaphthalene.

Materials:

1,5-Dinitronaphthalene

Fuming Nitric Acid (HNO₃)

Concentrated Sulfuric Acid (H₂SO₄)

Ice

Water

Procedure:

Slowly add 1,5-dinitronaphthalene to a mixture of fuming nitric acid and concentrated sulfuric

acid, ensuring the temperature is kept low with an ice bath and constant stirring.

Once the addition is complete, the mixture is stirred for an extended period at a controlled

temperature to facilitate the third nitration.

The reaction mixture is then quenched by pouring it onto a large volume of ice.

The precipitated mixture of 1,3,5- and 1,4,5-trinitronaphthalene is collected by filtration and

washed with water until neutral.

The separation of the 1,3,5- and 1,4,5- isomers is challenging due to their similar physical

properties and may require advanced techniques such as fractional crystallization or

chromatography.
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Mandatory Visualization
Synthesis Workflow for Trinitronaphthalene Isomers
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Click to download full resolution via product page

Caption: Synthesis workflow for trinitronaphthalene isomers.

Structure-Property Relationship of Trinitronaphthalene
Isomers

Trinitronaphthalene Isomers

Explosive Properties

1,4,5-Trinitronaphthalene Detonation Velocity: 6.27 km/s Detonation Pressure: 19.32 GPa Impact Sensitivity: 9.52 J

High Performance Higher detonation velocity and pressure indicate greater explosive power.

Higher Performance

Sensitivity Lower impact sensitivity values indicate a more stable and safer explosive to handle.Relatively Insensitive

Commercial Mixture Detonation Velocity: 6.00 km/s
Lower Performance

Click to download full resolution via product page

Caption: Isomer structure and explosive properties relationship.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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